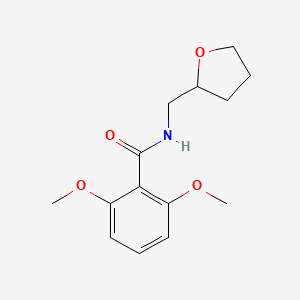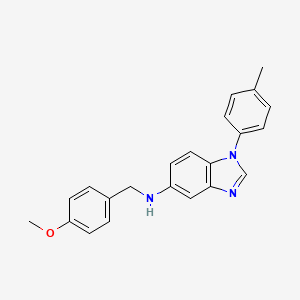![molecular formula C19H26O3 B4926732 [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B4926732.png)
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol, also known as MMB-FUBINACA, is a synthetic cannabinoid that was first identified in 2014. This compound has gained attention in the scientific community due to its potent psychoactive effects and potential for abuse. In
Mécanisme D'action
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding results in the activation of intracellular signaling pathways, leading to the release of neurotransmitters and modulation of neuronal activity. [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may contribute to its potent psychoactive effects.
Biochemical and Physiological Effects
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol produces a range of biochemical and physiological effects, including altered perception, mood, and cognition. Animal studies have shown that [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol produces hypothermia, catalepsy, and antinociception. In humans, [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol has been associated with adverse effects such as seizures, agitation, and respiratory depression.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, its potential for abuse and adverse effects limit its use in research. Additionally, the synthesis of [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol requires specialized equipment and expertise, which may make it difficult to obtain for some researchers.
Orientations Futures
Future research on [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol should focus on its potential therapeutic applications, such as its use in the treatment of pain and neurological disorders. Additionally, studies should investigate the long-term effects of [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol on the brain and peripheral tissues, as well as its potential for abuse and addiction. Finally, research should explore the development of safer and more effective synthetic cannabinoids for research and therapeutic use.
Méthodes De Synthèse
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 4-methoxyphenylacetonitrile with 3-methyl-2-butanone in the presence of sodium ethoxide. This reaction yields 4-(4-methoxyphenyl)-3-methylbutanenitrile, which is then converted to 4-(4-methoxyphenyl)-3-methylbutan-1-ol through a reduction reaction using lithium aluminum hydride. The final step involves the reaction of 4-(4-methoxyphenyl)-3-methylbutan-1-ol with cyclohexanone in the presence of trifluoroacetic acid, which yields [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol.
Applications De Recherche Scientifique
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system and their potential for abuse. In vitro studies have shown that [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol has a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. Animal studies have demonstrated that [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol produces potent psychoactive effects, including hypothermia, catalepsy, and antinociception.
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-12-9-13(2)19(10-20)11-22-18(17(12)14(19)3)15-5-7-16(21-4)8-6-15/h5-9,13-14,17-18,20H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYHUHMMBLCXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C2C(C1(COC2C3=CC=C(C=C3)OC)CO)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chlorophenyl)thio]-N'-(1-ethylpropylidene)propanohydrazide](/img/structure/B4926693.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926699.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926706.png)

![N,N'-1,4-butanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926724.png)
![(3S)-1-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-pyrrolidinol](/img/structure/B4926728.png)
![N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide](/img/structure/B4926729.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4926741.png)

![N-(3-bromophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4926758.png)
